Reactivity Driven by Chloro Position
The position of the chlorine atom on the pyridine ring fundamentally alters the electron density and nucleophilicity of the methanamine group. While specific kinetic data for this exact compound is not available in the open literature, the regiochemistry of halogen substituents on pyridine is a well-established determinant of reactivity . The 3-chloro-4-methanamine substitution pattern of the target compound places the electron-withdrawing chlorine atom ortho to the ring nitrogen and meta to the methanamine group. In contrast, the 2-chloro-4-methanamine isomer (CAS 144900-57-2) positions the chlorine ortho to the methanamine group, creating a different electronic environment that affects its use in palladium-catalyzed cross-coupling reactions and nucleophilic substitutions [1]. Additionally, the lipophilicity of the target compound, measured by computed LogP values, differs from its isomer. The free base (3-chloropyridin-4-yl)methanamine has a computed XLogP3-AA of 0.3, while the 2-chloro-4-methanamine isomer has a computed XLogP3-AA of 0.7 [2]. This difference in LogP of 0.4 log units signifies a distinct hydrophobicity profile, which can translate to altered solubility, permeability, and target engagement in biological systems.
| Evidence Dimension | Computational lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.3 (free base form, CAS 870063-65-3) |
| Comparator Or Baseline | (2-chloropyridin-4-yl)methanamine (CAS 144900-57-2) = 0.7 |
| Quantified Difference | Δ = 0.4 log units |
| Conditions | Computed value based on the free base structure (PubChem XLogP3-AA 3.0) |
Why This Matters
The distinct substitution pattern and its resulting physicochemical properties, including a lower computed LogP, define a unique chemical space that cannot be replicated by other chloropyridine methanamine regioisomers, thereby governing the compound's utility in specific synthetic pathways and potential biological interactions.
- [1] Kuujia. (3-Chloropyridin-4-yl)methanamine dihydrochloride, CAS 1228878-65-6. Retrieved from https://www.kuujia.com/. View Source
- [2] PubChem. (3-Chloropyridin-4-yl)methanamine - CID 52987869; (2-Chloropyridin-4-yl)methanamine - CID 2794167. Retrieved from https://pubchem.ncbi.nlm.nih.gov. View Source
